Hydrogen Bond Donor Count: Zero vs. One
(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine possesses zero hydrogen bond donors, a feature shared only with N,N-dimethylpropargylamine among the comparators. In contrast, both N-methylpropargylamine and propargylamine each bear one H-bond donor [1]. This absence of H-bond donors is a well-established predictor of improved passive membrane permeability and oral bioavailability in medicinal chemistry [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | N-methylpropargylamine: 1; N,N-dimethylpropargylamine: 0; Propargylamine: 1 |
| Quantified Difference | Target compound has 1 fewer H-bond donor than N-methylpropargylamine and propargylamine; equivalent to N,N-dimethylpropargylamine. |
| Conditions | Computed property (Cactvs 3.4.8.18, PubChem release 2025.04.14) |
Why This Matters
For lead optimization campaigns where passive permeability is critical, selecting a zero-HBD propargylamine building block eliminates the need for additional N-protection/deprotection steps, streamlining synthetic routes.
- [1] PubChem. (2026). Computed Properties for CID 18548974, CID 96160, CID 81643, CID 239041. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
